![molecular formula C8H6N2O2 B1283205 2-Benzoxazolecarboxamide CAS No. 3313-38-0](/img/structure/B1283205.png)
2-Benzoxazolecarboxamide
Overview
Description
2-Benzoxazolecarboxamide is a heterocyclic organic compound . It has a molecular weight of 162.1476 and a molecular formula of C8H6N2O2 . The IUPAC name for this compound is 1,3-benzoxazole-2-carboxamide .
Synthesis Analysis
Benzoxazole derivatives have been synthesized using various methods . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .
Molecular Structure Analysis
The molecular structure of 2-Benzoxazolecarboxamide consists of a benzoxazole ring attached to a carboxamide group . The benzoxazole ring is a bicyclic compound consisting of a benzene ring fused to an oxazole ring .
Physical And Chemical Properties Analysis
2-Benzoxazolecarboxamide is a solid at room temperature . It has a molecular weight of 162.1476 and a molecular formula of C8H6N2O2 . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the sources I found.
Scientific Research Applications
Medicinal Chemistry
Benzoxazole is an attractive scaffold in medicinal chemistry due to its diverse biological applications . A plethora of benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities . They have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Antimicrobial Activity
Many natural and synthetic benzoxazole-containing compounds exhibit a wide range of biological activities including antimicrobial properties . For instance, some benzoxazole derivatives have shown potent antifungal activity against A. niger and C. albicans .
Antitumor Activity
Benzoxazole derivatives have also been found to have antitumor properties . They form an essential component in many marketed drugs and continue to play a crucial role in drug development .
Antioxidant Activity
Benzoxazole derivatives have been found to exhibit antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Antiviral Activity
Benzoxazole derivatives have been found to have antiviral properties . This suggests potential applications in the treatment of viral infections.
Inhibition of VEGFR-2
The VEGFR-2 plays an important role in tumor angiogenesis and its inhibition has proven an effective strategy in cancer therapy . Some benzoxazole-benzamide conjugates have been synthesized as potential inhibitors of VEGFR-2 .
Synthetic Strategies
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Industrial Applications
Benzoxazole is present in a wide range of natural products, pharmaceuticals, and functional materials . Its structural makeup allows efficient interaction with biological targets, making it a valuable compound in various industrial applications .
Safety and Hazards
Mechanism of Action
Target of Action
2-Benzoxazolecarboxamide, a derivative of benzoxazole, is an attractive scaffold in medicinal chemistry due to its diverse biological applications . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . Benzoxazoles are believed to exhibit enhanced interaction with biological targets due to their structural similarity with adenine and guanine bases .
Biochemical Pathways
Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . .
Pharmacokinetics
It is widely recognized that admet properties of chemicals should be evaluated as early as possible . Tools like ADMETlab 2.0 and admetSAR3.0 provide comprehensive platforms for evaluating ADMET properties .
Result of Action
Benzoxazole derivatives have been shown to possess potent anticancer activity .
properties
IUPAC Name |
1,3-benzoxazole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHYMBKESAOOSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560813 | |
Record name | 1,3-Benzoxazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3313-38-0 | |
Record name | 2-Benzoxazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3313-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzoxazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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